molecular formula C10H19N3O3 B2963853 Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate CAS No. 1595604-55-9

Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate

Cat. No.: B2963853
CAS No.: 1595604-55-9
M. Wt: 229.28
InChI Key: HRHRUXGCUGTEHB-UHFFFAOYSA-N
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Description

Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate is a piperidine derivative featuring an ethyl carboxylate group at the 1-position and a methylcarbamoyl-substituted amino group at the 4-position. Piperidine derivatives are frequently explored for their biological activities, including enzyme inhibition (e.g., iNOS) and applications in drug discovery .

Properties

IUPAC Name

ethyl 4-(methylcarbamoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-3-16-10(15)13-6-4-8(5-7-13)12-9(14)11-2/h8H,3-7H2,1-2H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHRUXGCUGTEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate typically involves the reaction of ethyl 4-amino-1-piperidinecarboxylate with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{C}8\text{H}{16}\text{N}_2\text{O}2 + \text{CH}3\text{NCO} \rightarrow \text{C}{11}\text{H}{21}\text{N}_3\text{O}_3 ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted piperidine derivatives .

Scientific Research Applications

Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key physicochemical properties of Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate (inferred structure) with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight LogP Key Substituent Application/Activity
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate C14H21N3O2 263.34 N/A 4-methylpyridinylamino iNOS inhibition (−6.91 kcal/mol)
Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate C14H19ClN2O2 282.77 3.21 4-chlorophenylamino HPLC analysis
Ethyl 4-[(methylcarbamoyl)methyl]amino]piperidine-1-carboxylate C11H21N3O3 243.30 N/A Methylcarbamoyl-methylamino Not specified
Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate C22H25FN4O2 396.46 N/A Benzimidazole-fluorophenylmethyl Antimalarial research
tert-Butyl 4-(methylcarbamoyl)piperidine-1-carboxylate C12H22N2O3 242.32 N/A tert-butyl carboxylate, methylcarbamoyl Intermediate in drug synthesis

Key Observations :

  • Lipophilicity: Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate exhibits a higher LogP (3.21) compared to other analogs, suggesting increased hydrophobicity due to the chloroaryl group .
  • Bioactivity: Pyridinyl-substituted analogs (e.g., Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate) show strong iNOS inhibition, with a binding energy of −6.91 kcal/mol, likely due to aromatic interactions with the enzyme .
  • Bulkier Groups : tert-Butyl derivatives (e.g., ) may offer enhanced metabolic stability compared to ethyl esters but could reduce solubility.

Biological Activity

Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperidine derivatives with carbamoylating agents. For instance, the general synthetic route includes the use of ethyl 4-piperidinecarboxylate as a precursor, followed by the introduction of a methylcarbamoyl group through nucleophilic substitution reactions. The synthesis can be monitored using techniques such as LC-MS and NMR spectroscopy to confirm product formation and purity .

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. It has been shown to act as an inhibitor in several enzymatic pathways, which may contribute to its therapeutic effects.

Anticancer Properties

One of the most notable activities of this compound is its anticancer potential. Research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells. The compound's ability to cross the blood-brain barrier makes it a candidate for treating central nervous system tumors. In vitro studies have demonstrated that it effectively reduces cell viability in various cancer cell lines, including those resistant to conventional therapies .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

A study conducted on human glioblastoma cell lines treated with this compound revealed a significant reduction in cell proliferation. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these resistant cancer cells .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Parkinson's disease, administration of this compound showed a marked improvement in motor function and reduced neuroinflammation. Histological analysis indicated decreased dopaminergic neuron loss in treated animals compared to controls, suggesting its potential as a neuroprotective agent .

Data Table: Summary of Biological Activities

Activity Effect Mechanism Reference
AnticancerInhibits tumor growthInduction of apoptosis via caspase activation
NeuroprotectionProtects neuronal cellsReduction of oxidative stress
Enzyme InhibitionModulates specific pathwaysCompetitive inhibition at receptor sites

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